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Compound of Interest

Compound Name:
3-N-Cbz-amino-2,6-Dioxo-

piperidine

Cat. No.: B1302031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(N-Carbobenzyloxy-amino)-2,6-dioxopiperidine, also known as benzyl N-(2,6-dioxopiperidin-

3-yl)carbamate, is a pivotal synthetic intermediate in medicinal chemistry. Its structure, a

glutarimide ring substituted with a carbobenzyloxy (Cbz)-protected amine, makes it a valuable

building block for the synthesis of more complex molecules, most notably immunomodulatory

drugs. The piperidine-2,6-dione core is a recognized pharmacophore, and the Cbz protecting

group allows for selective chemical transformations. This guide provides a comprehensive

overview of its chemical properties, synthesis, and applications.

The compound exists in both racemic and enantiomerically pure forms, with distinct CAS

numbers for each. The (S)-enantiomer is particularly significant as it is a precursor to the chiral

drug Lenalidomide.[1][2]

Physicochemical Properties and Data
The key physicochemical properties of 3-N-Cbz-amino-2,6-Dioxo-piperidine are summarized

in the table below for easy reference and comparison.
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Property Value Reference(s)

CAS Number 24666-55-5 (Racemic) [3]

22785-43-9 ((S)-enantiomer) [1]

Molecular Formula C₁₃H₁₄N₂O₄ [1][3]

Molecular Weight 262.26 g/mol [1][3]

IUPAC Name
benzyl N-(2,6-dioxopiperidin-3-

yl)carbamate
[3]

benzyl N-[(3S)-2,6-

dioxopiperidin-3-yl]carbamate

((S)-enantiomer)

[1]

Synonyms

3-N-Cbz-Amino-2,6-

dioxopiperidine; N-(2,6-Dioxo-

3-piperidinyl)carbamic acid

phenylmethyl ester

[3]

Boiling Point 520.2°C at 760 mmHg [3]

Density 1.31 g/cm³ [3]

Purity Typically ≥98% [3]

Synthesis and Experimental Protocols
The synthesis of 3-N-Cbz-amino-2,6-Dioxo-piperidine is typically achieved through a two-

step process starting from L-glutamine. The first step involves the protection of the α-amino

group with a carbobenzyloxy (Cbz) group, followed by a cyclization reaction to form the desired

piperidine-2,6-dione ring.

Step 1: N-Cbz Protection of L-Glutamine
This procedure utilizes the Schotten-Baumann reaction conditions for the protection of the

primary amine of L-glutamine.[4][5]

Materials:
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L-Glutamine (1.0 equivalent)

Sodium Carbonate (Na₂CO₃) (2.5 equivalents)

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

Deionized Water

Diethyl Ether

1 M Hydrochloric Acid (HCl)

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

Dissolve L-Glutamine in a 1 M aqueous solution of sodium carbonate in a flask, and cool the

mixture in an ice bath.

While stirring vigorously, add benzyl chloroformate dropwise to the solution, ensuring the

temperature is maintained below 5 °C.[4]

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

[4]

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove

any unreacted benzyl chloroformate.

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

Extract the product, N-Cbz-L-glutamine, with ethyl acetate (3x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the Cbz-protected glutamine.
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Step 2: Cyclization to form 3-N-Cbz-amino-2,6-Dioxo-
piperidine
The N-Cbz-L-glutamine is then cyclized to form the glutarimide ring. 1,1'-Carbonyldiimidazole

(CDI) is an effective cyclizing agent for this transformation.[6]

Materials:

N-Cbz-L-glutamine (1.0 equivalent)

1,1'-Carbonyldiimidazole (CDI) (1.0-1.5 equivalents)

Anhydrous Tetrahydrofuran (THF)

Protocol:

Dissolve N-Cbz-L-glutamine in anhydrous THF in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Add 1,1'-carbonyldiimidazole to the solution.

Reflux the reaction mixture for approximately 18 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).[6]

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

The resulting residue can be purified by silica gel column chromatography to yield 3-N-Cbz-
amino-2,6-Dioxo-piperidine.
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Synthesis of 3-N-Cbz-amino-2,6-Dioxo-piperidine

Step 1: Cbz Protection

Step 2: Cyclization

L-Glutamine

Cbz-Cl, Na2CO3
in H2O, 0°C to RT

Schotten-Baumann
Reaction

N-Cbz-L-Glutamine

N-Cbz-L-Glutamine

CDI in THF
Reflux

3-N-Cbz-amino-2,6-Dioxo-piperidine

Intramolecular
Cyclization
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A flowchart illustrating the two-step synthesis of the target compound.
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Applications and Biological Relevance
3-N-Cbz-amino-2,6-Dioxo-piperidine is a crucial intermediate in the synthesis of several

biologically active molecules.

Precursor to Lenalidomide
The (S)-enantiomer of 3-N-Cbz-amino-2,6-Dioxo-piperidine is a key precursor in the

manufacture of Lenalidomide, a thalidomide analogue used in the treatment of multiple

myeloma and certain myelodysplastic syndromes.[7] The synthesis involves the deprotection of

the Cbz group to yield 3-amino-2,6-dioxopiperidine, which is then coupled with a substituted

isoindolinone moiety.[8][9]

Role as a Synthetic Intermediate
(S)-3-N-Cbz-amino-
2,6-Dioxo-piperidine

Cbz Deprotection
(e.g., H2, Pd/C)

(S)-3-amino-
2,6-Dioxo-piperidine

Coupling with
isoindolinone precursor

Lenalidomide
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The synthetic pathway from the title compound to Lenalidomide.

Biological Activity of Derivatives
Derivatives of N-Cbz-aminoglutarimide have been investigated for their pharmacological

properties. Studies have shown that these compounds can exhibit moderate anticonvulsant

and hypnotic activities.[10] This suggests that the glutarimide scaffold is a promising starting

point for the development of new central nervous system agents.

Cbz Group Deprotection
For subsequent synthetic steps, such as the synthesis of Lenalidomide, the Cbz protecting

group must be removed. The most common and efficient method for Cbz deprotection is

catalytic hydrogenolysis.[11][12]

Materials:

Cbz-protected compound (1.0 equivalent)

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

Methanol or Ethanol

Hydrogen (H₂) gas

Protocol:

Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a

hydrogenation flask.

Carefully add the 10% Pd/C catalyst to the solution.[4]

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen

gas. This process should be repeated three times.[4]

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room

temperature.

Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C

catalyst.[12]

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Cbz Deprotection Workflow
Cbz-Protected Amine

(in Methanol)

H2 (gas), 10% Pd/C
Room Temperature

Deprotected Amine
+ Toluene + CO2

Filter catalyst
Evaporate solvent

Pure Amine

Click to download full resolution via product page

General workflow for the catalytic hydrogenolysis of a Cbz group.

Conclusion
3-N-Cbz-amino-2,6-Dioxo-piperidine is a compound of significant interest to the

pharmaceutical and organic synthesis communities. Its straightforward preparation from L-

glutamine and its critical role as an intermediate in the synthesis of high-value therapeutics like

Lenalidomide underscore its importance. The chemical versatility of the glutarimide core,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.chemicalbook.com/synthesis/3-amino-piperidine-2-6-dione.htm
https://www.benchchem.com/product/b1302031?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


combined with the robust and reliable chemistry of the Cbz protecting group, ensures that this

compound will remain a key building block in the development of new chemical entities. This

guide provides the foundational technical information required for its synthesis and application

in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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